

Physical properties of 1-Fluoro-4-prop-2-ynyl-benzene

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Compound of Interest

Compound Name: 1-Fluoro-4-prop-2-ynyl-benzene

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An In-depth Technical Guide to the Physical Properties of **1-Fluoro-4-prop-2-ynyl-benzene**

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Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Fluoro-4-prop-2-ynyl-benzene** (CAS No: 70090-68-5). Designed for researchers, medicinal chemists, and material scientists, this document consolidates available data on the compound's identity, physical characteristics, and computational parameters. Recognizing the scarcity of published experimental data, this guide also furnishes detailed, field-proven protocols for the experimental determination of key physical properties such as boiling point, density, and solubility. Furthermore, it offers insights into the expected spectroscopic signatures based on the molecule's structural features and outlines essential safety and handling procedures derived from related chemical entities. The objective is to provide a reliable, single-source reference to support and accelerate research and development involving this versatile fluorinated aromatic alkyne.

Introduction and Scientific Context

1-Fluoro-4-prop-2-ynyl-benzene is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom and a propargyl (prop-2-ynyl) group at the para positions. The presence of these two distinct functional groups imparts a unique combination of reactivity and physicochemical properties. The fluorine atom can significantly influence the molecule's

electronic characteristics, metabolic stability, and binding interactions, a common strategy employed in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. [1] Concurrently, the terminal alkyne group serves as a highly versatile chemical handle for a variety of coupling reactions, most notably in "click chemistry," making it a valuable building block in organic synthesis, drug discovery, and material science.[1][2]

This guide addresses the critical need for a centralized repository of technical information on this compound. While it serves as an important intermediate, a comprehensive public data sheet on its experimentally determined physical properties is not readily available. Therefore, this document synthesizes the existing information from chemical supplier databases and computational models and complements it with standardized methodologies for its empirical characterization.

Compound Identification and Chemical Structure

Accurate identification is the foundation of all scientific research. The following table summarizes the key identifiers for **1-Fluoro-4-prop-2-ynyl-benzene**.

Identifier	Value	Source(s)
IUPAC Name	1-fluoro-4-(prop-2-yn-1-yl)benzene	[2][3]
Alternate Name	1-Fluoro-4-prop-2-ynyl-benzene	[1]
CAS Number	70090-68-5	[1][2]
Molecular Formula	C ₉ H ₇ F	[1][2]
Molecular Weight	134.15 g/mol	[1][2]
Canonical SMILES	<chem>C#CCC1=CC=C(C=C1)F</chem>	[1][2]
InChI	InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2	[1]
InChI Key	XWRLOPARWUOGSM-UHFFFAOYSA-N	[1][4]

Physical and Chemical Properties

The physical state and solubility parameters are crucial for designing reaction conditions, purification strategies, and formulation development. The data available for **1-Fluoro-4-prop-2-ynyl-benzene** is primarily from supplier entries and computational predictions.

Property	Value	Notes	Source(s)
Physical State	Liquid at room temperature	Typical appearance.	[1]
LogP	2.0014	Computationally predicted octanol-water partition coefficient.	[2]
Topological Polar Surface Area (TPSA)	0 Å ²	Computationally predicted.	[2]
Hydrogen Bond Donors	0	Computationally predicted.	[2]
Hydrogen Bond Acceptors	0	Computationally predicted.	[2]
Rotatable Bonds	1	Computationally predicted.	[2]

Note: Experimentally determined values for boiling point, melting point, density, and specific solubility in various solvents are not widely published. The following section provides standard protocols for determining these essential parameters.

Experimental Protocols for Physical Property Determination

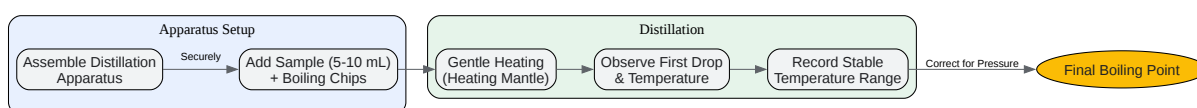
The following protocols are standardized procedures for characterizing a novel or sparsely documented liquid organic compound like **1-Fluoro-4-prop-2-ynyl-benzene**.

Determination of Boiling Point via Simple Distillation

Causality: The boiling point is a fundamental physical constant that reflects the volatility of a substance, which is dependent on the strength of its intermolecular forces. Determining the boiling point is also a primary method for assessing the purity of a liquid. This protocol uses simple distillation under atmospheric pressure. For substances that may decompose at high temperatures, vacuum distillation is recommended.

Methodology:

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side arm of the distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
- **Sample Preparation:** Place approximately 5-10 mL of **1-Fluoro-4-prop-2-ynyl-benzene** and a few boiling chips into the round-bottom flask.
- **Heating:** Begin gentle heating of the flask using a heating mantle.
- **Observation:** Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.
- **Data Recording:** The boiling point is the temperature range over which the bulk of the material distills at a steady rate. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.



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Caption: Workflow for Boiling Point Determination.

Determination of Density using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. It is useful for substance identification and for converting between mass and volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Methodology:

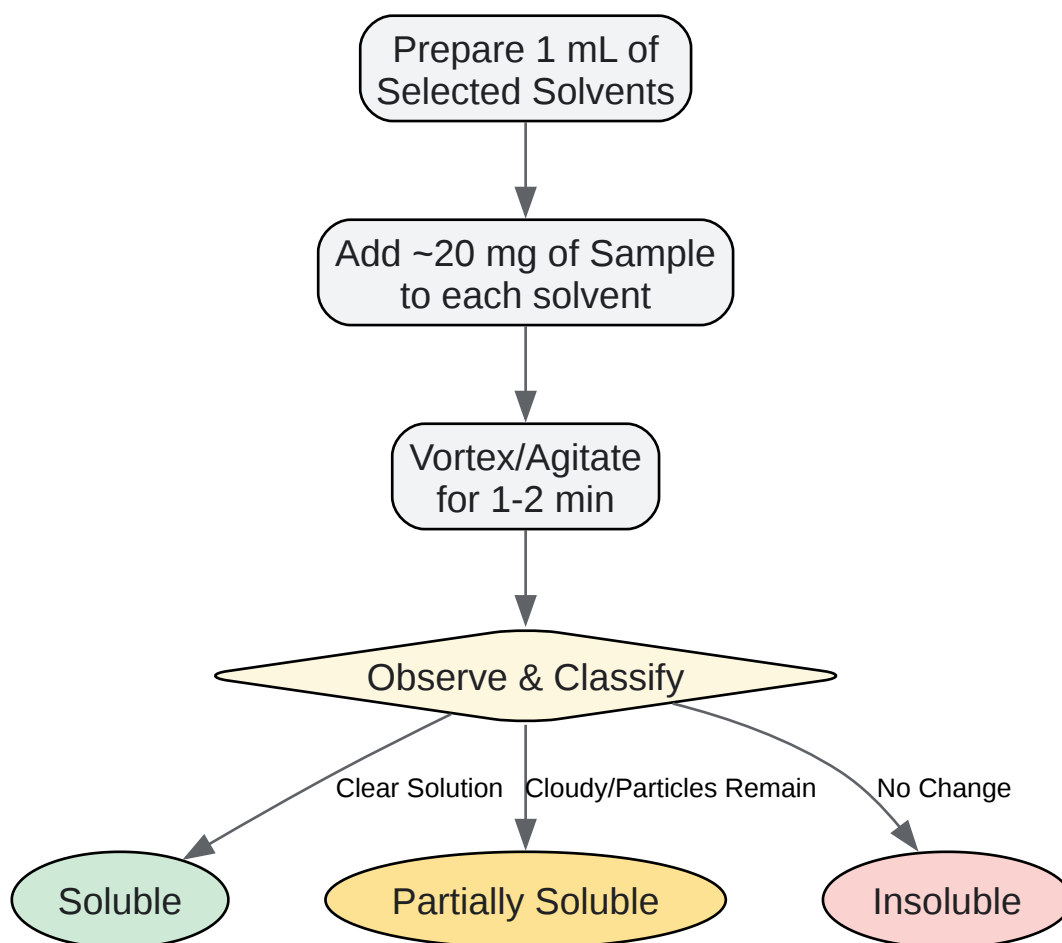
- Preparation: Clean and thoroughly dry a pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m_1).
- Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature, ensuring no air bubbles are present. Weigh the filled pycnometer (m_2).
- Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with **1-Fluoro-4-prop-2-ynyl-benzene** at the same temperature. Weigh the filled pycnometer (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Mass of sample = $m_3 - m_1$
 - Density of water at the experimental temperature (ρ_{water}) is known from literature.
 - Volume of pycnometer (V) = $(m_2 - m_1) / \rho_{\text{water}}$
 - Density of sample (ρ_{sample}) = $(m_3 - m_1) / V$

Determination of Solubility Profile

Causality: Solubility provides insight into the polarity of a molecule and is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. This protocol establishes a qualitative solubility profile in a range of common laboratory solvents.

Methodology:

- **Solvent Selection:** Prepare a set of test tubes with 1 mL of various solvents, such as water (polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), diethyl ether (weakly polar), and hexane (nonpolar).
- **Sample Addition:** To each test tube, add approximately 10-20 mg of **1-Fluoro-4-prop-2-ynyl-benzene**.
- **Observation:** Agitate each mixture vigorously for 1-2 minutes.
- **Classification:** Observe if the compound dissolves completely. Classify the solubility as:
 - **Soluble:** Forms a clear, homogeneous solution.
 - **Partially Soluble:** Some of the compound dissolves, but solid/liquid particles remain.
 - **Insoluble:** The compound does not appear to dissolve at all.
- **Heating (Optional):** Gently warm the mixtures where the compound is partially soluble or insoluble to observe any temperature-dependent effects.



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Caption: Workflow for Qualitative Solubility Profiling.

Spectroscopic Characterization Profile (Expected)

While specific spectra are not available in public databases, the key structural features of **1-Fluoro-4-prop-2-ynyl-benzene** allow for the prediction of its characteristic spectroscopic signatures.

- ^1H NMR:
 - Aromatic Region ($\delta \approx 7.0\text{-}7.4$ ppm): Two sets of doublets of doublets (or complex multiplets) corresponding to the four aromatic protons, showing coupling to each other and to the fluorine atom.

- Methylene Protons ($-\text{CH}_2-$) ($\delta \approx 3.4\text{-}3.6$ ppm): A doublet coupled to the terminal alkyne proton.
- Alkynyl Proton ($\equiv\text{C-H}$) ($\delta \approx 2.0\text{-}2.5$ ppm): A triplet, due to coupling with the methylene protons.
- ^{13}C NMR:
 - Aromatic Carbons: Expect four distinct signals in the aromatic region ($\approx 115\text{-}165$ ppm). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant ($^1J_{\text{CF}} \approx 240\text{-}250$ Hz). The other aromatic carbons will show smaller C-F couplings.
 - Alkynyl Carbons ($\text{C}\equiv\text{C}$): Two signals expected between $\delta \approx 70\text{-}90$ ppm.
 - Methylene Carbon ($-\text{CH}_2-$): A single signal expected around $\delta \approx 20\text{-}30$ ppm.
- IR Spectroscopy:
 - $\equiv\text{C-H}$ Stretch: A sharp, characteristic peak around 3300 cm^{-1} .
 - $\text{C}\equiv\text{C}$ Stretch: A weak to medium peak around $2100\text{-}2150\text{ cm}^{-1}$.
 - C-F Stretch: A strong absorption in the fingerprint region, typically around $1250\text{-}1000\text{ cm}^{-1}$.
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Aromatic C=C Bending: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for **1-Fluoro-4-prop-2-ynyl-benzene**. The following recommendations are based on the known hazards of related compounds, such as fluorinated aromatics and terminal alkynes.^{[5][6][7]}

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.^{[5][6]}

- Handling:
 - Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7]
 - Avoid contact with skin and eyes.[6][7]
 - Keep away from heat, sparks, and open flames. Terminal alkynes can be reactive, and fluorinated aromatic compounds can be flammable.[6][7]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
 - Keep away from strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]

Conclusion

1-Fluoro-4-prop-2-ynyl-benzene is a compound of significant interest for synthetic and medicinal chemistry. This guide has consolidated its known identification parameters and computational properties. More importantly, it provides the scientific community with robust, standardized protocols to determine its key physical properties experimentally. By combining the available data with practical methodologies, this document serves as a foundational resource for any researcher intending to work with this versatile molecule.

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